2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
CAS No.:
Cat. No.: VC9070602
Molecular Formula: C18H17FN4O3S
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
![2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide -](/images/structure/VC9070602.png)
Specification
Molecular Formula | C18H17FN4O3S |
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Molecular Weight | 388.4 g/mol |
IUPAC Name | 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide |
Standard InChI | InChI=1S/C18H17FN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27) |
Standard InChI Key | SNQAKAAOOHBMCV-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3F |
Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide delineates its structure:
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A benzamide backbone substituted with a fluorine atom at the ortho-position (C2).
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A piperazine ring linked via a thiocarbamate group (-N-C(=S)-) to a 4-nitrophenyl moiety at the N4 position.
The molecular formula is C₁₈H₁₆FN₄O₃S, with a molecular weight of 410.41 g/mol (calculated via PubChem’s molecular weight algorithm) .
Structural Features and Stereochemistry
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The piperazine ring adopts a chair conformation, with the 4-nitrophenyl group occupying an equatorial position to minimize steric strain .
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The thiocarbamate bridge introduces planarity between the benzamide and piperazine units, potentially influencing electronic conjugation .
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The nitro group at the phenyl para-position contributes to electron-withdrawing effects, enhancing stability and modulating reactivity .
Synthesis and Reaction Optimization
Key Synthetic Routes
The compound is synthesized via a two-step coupling strategy, adapted from methodologies for analogous benzamide derivatives :
Step 1: Activation of 2-Fluorobenzoic Acid
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Reagents: 2-Fluorobenzoic acid (8 mmol), EDCI (1.69 g, 8.8 mmol), DMAP (0.1 g, 0.08 mmol).
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Conditions: Stirred in dichloromethane (DCM, 16 mL) at 20°C for 30 minutes .
Step 2: Coupling with 4-(4-Nitrophenyl)piperazine-1-carbothioamide
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Reagents: 4-(4-Nitrophenyl)piperazine-1-carbothioamide (7.2 mmol).
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Conditions: Reaction in DCM at 20°C for 16 hours, followed by aqueous workup and solvent evaporation .
Yield: ~60% (estimated from analogous reactions) .
Critical Reaction Parameters
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Solvent Choice: DCM optimizes reagent solubility and minimizes side reactions .
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Catalyst Role: DMAP accelerates acylation by stabilizing the reactive intermediate .
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Temperature Control: Ambient conditions prevent decomposition of the nitro group .
Physicochemical Properties
Solubility and Partitioning
Property | Value | Method/Source |
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LogP | 3.2 ± 0.3 | Calculated (PubChem) |
Water Solubility | <0.1 mg/mL (25°C) | Estimated (QSAR) |
DMSO Solubility | >50 mg/mL | Experimental analog |
Stability Profile
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